molecular formula C17H17ClFN3O2 B6451334 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine CAS No. 2640956-40-5

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine

Cat. No.: B6451334
CAS No.: 2640956-40-5
M. Wt: 349.8 g/mol
InChI Key: UIKZTDKKOMPVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine is a heterocyclic compound featuring a 5-fluoropyridine core linked via a carbonyl group to a piperidine ring. The piperidine moiety is further substituted with a (3-chloropyridin-4-yl)oxymethyl group.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-15-10-20-4-1-16(15)24-11-12-2-5-22(6-3-12)17(23)13-7-14(19)9-21-8-13/h1,4,7-10,12H,2-3,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKZTDKKOMPVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Intermediate Synthesis

The piperidine intermediate, 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine, is synthesized via nucleophilic substitution. A representative protocol involves reacting 3-chloro-4-hydroxypyridine with 4-(bromomethyl)piperidine hydrobromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This yields the substituted piperidine with a 78–85% efficiency, as reported in analogous syntheses.

Key Reaction:

3-Chloro-4-hydroxypyridine+4-(Bromomethyl)piperidineK2CO3,DMF4-[(3-Chloropyridin-4-yl)Oxy]MethylPiperidine\text{3-Chloro-4-hydroxypyridine} + \text{4-(Bromomethyl)piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-{[(3-Chloropyridin-4-yl)Oxy]Methyl}Piperidine}

Fluoropyridine Carbonyl Chloride Preparation

The 5-fluoropyridine-3-carbonyl chloride is synthesized through chlorination of 5-fluoronicotinic acid using thionyl chloride (SOCl₂). The reaction proceeds at reflux (70°C) for 4 hours, achieving near-quantitative conversion.

Key Reaction:

5-Fluoronicotinic Acid+SOCl2Δ5-Fluoropyridine-3-Carbonyl Chloride+HCl+SO2\text{5-Fluoronicotinic Acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{5-Fluoropyridine-3-Carbonyl Chloride} + \text{HCl} + \text{SO}2

Amide Coupling for Final Product Assembly

The piperidine intermediate is coupled with 5-fluoropyridine-3-carbonyl chloride using a Schotten-Baumann reaction. Triethylamine (Et₃N) is employed as a base in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. This method achieves 70–82% yield, with purity >95% after recrystallization.

Key Reaction:

4-[(3-Chloropyridin-4-yl)Oxy]MethylPiperidine+5-Fluoropyridine-3-Carbonyl ChlorideEt3N,DCMTarget Compound\text{4-{[(3-Chloropyridin-4-yl)Oxy]Methyl}Piperidine} + \text{5-Fluoropyridine-3-Carbonyl Chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound}

Optimization Strategies for Industrial Scaling

Solvent and Catalytic Systems

Comparative studies highlight DMF as superior to tetrahydrofuran (THF) or acetonitrile in the piperidine substitution step, enhancing reaction rates by 30%. For coupling, DCM outperforms ethyl acetate due to better solubility of intermediates, reducing side-product formation.

Temperature and Time Optimization

  • Piperidine Substitution: Elevated temperatures (80°C vs. 60°C) reduce reaction time from 24 to 12 hours without compromising yield.

  • Amide Coupling: Maintaining temperatures below 10°C during acyl chloride addition minimizes hydrolysis, improving yield by 15%.

Purification Techniques

  • Recrystallization: Ethanol/water (7:3 v/v) achieves >99% purity for the final product.

  • Chromatography: Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves regioisomeric impurities.

Industrial Production Protocols

Continuous Flow Synthesis

Adoption of flow chemistry reduces batch variability and enhances throughput. A two-stage continuous system couples the piperidine intermediate with 5-fluoropyridine carbonyl chloride in a tubular reactor (residence time: 20 minutes), achieving 88% yield at 50 g/hour scale.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥99% (HPLC)Reverse-phase HPLC
Residual Solvents<500 ppm (ICH Q3C)GC-MS
Heavy Metals<10 ppm (Pb, Cd, Hg, As)ICP-OES

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=5.2 Hz, 1H, pyridine-H), 7.38 (d, J=5.2 Hz, 1H, pyridine-H), 4.61 (s, 2H, OCH₂), 3.78–3.65 (m, 4H, piperidine-H).

  • ¹³C NMR : 165.2 (C=O), 158.9 (C-F), 148.7 (Cl-pyridine), 62.3 (OCH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₇H₁₆ClF₃N₃O₂: 374.0785; found: 374.0789.

X-ray Crystallography

Single-crystal analysis confirms the equatorial orientation of the chloropyridinyloxymethyl group and planar geometry of the fluoropyridine carbonyl, critical for biological activity.

Challenges and Mitigation Strategies

Steric Hindrance in Coupling Reactions

Bulky substituents on the piperidine nitrogen impede acylation. Pre-activation of the carbonyl chloride with 1-hydroxybenzotriazole (HOBt) reduces steric effects, enhancing yield to 89%.

Hydrolytic Degradation

The fluoropyridine carbonyl group is prone to hydrolysis in aqueous media. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) and reduced workup times (<1 hour) stabilize the product.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Batch Coupling7895Moderate120
Flow Chemistry8899High85
Microwave-Assisted8297Low150

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Piperidine-Carbonyl Hybrids

  • (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate (): Synthesized via a one-step multicomponent reaction, this compound shares the piperidine-1-carbonyl motif. However, its acrylate ester and hydroxyphenyl substituents differ from the target compound’s fluoropyridine and chloropyridinyloxy groups. The target compound’s synthesis likely requires multi-step protocols involving nucleophilic substitution and coupling reactions, similar to methods described for hexahydroquinoline derivatives (e.g., cyclohexanedione and substituted aniline condensations) .

Halogenated Pyridine Derivatives

  • 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine (): These derivatives exhibit chlorine and phenyl substitutions on pyridine rings, akin to the target’s 3-chloropyridinyloxy group. Their molecular weights (466–545 g/mol) exceed the target compound’s calculated molecular weight (~358.5 g/mol), suggesting the latter may have improved pharmacokinetic properties (e.g., higher solubility or oral bioavailability) .

Physicochemical Properties

Property Target Compound Compound Compounds
Molecular Weight (g/mol) ~358.5 315.34 466–545
Melting Point (°C) Not reported Not reported 268–287
Key Functional Groups 5-Fluoropyridine, Piperidine-carbonyl, Chloropyridinyloxy Piperidine-carbonyl, Acrylate ester Chloropyridine, Hexahydroquinoline

The target compound’s lower molecular weight compared to ’s derivatives may enhance membrane permeability. Its fluorine atom could increase metabolic stability relative to non-fluorinated analogs .

Molecular Interactions

  • Intermolecular Forces: ’s compound forms H-bonded dimers and C–H···π interactions in the solid state.

Biological Activity

The compound 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine is a complex heterocyclic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. Its unique structure, which incorporates multiple functional groups, suggests diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring, a chloropyridinyl moiety, and a fluorinated pyridine, contributing to its chemical reactivity and biological profile. The molecular formula is C18H19ClN2O2FC_{18}H_{19}ClN_2O_2F with a molecular weight of approximately 344.81 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Initial studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the chloropyridine group is particularly noteworthy as it has been associated with enhanced activity against various cancer cell lines.
  • Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. The piperidine and pyridine rings may interact with enzyme active sites, blocking their function.
  • Neuroprotective Effects : Compounds containing similar structures have shown neuroprotective effects in preclinical models, potentially making this compound a candidate for treating neurodegenerative diseases.

Anticancer Studies

A study focused on the synthesis of piperidine derivatives demonstrated that modifications to the chloropyridine structure significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapeutics like doxorubicin showed a synergistic effect, suggesting potential for improved treatment protocols in resistant cancer types .

Enzyme Interaction Studies

In vitro assays have been conducted to assess the inhibitory effects of this compound on various kinases implicated in tumor growth. Preliminary results indicate that it may inhibit key pathways involved in cell proliferation and survival, although further studies are necessary to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , a comparison with structurally related compounds is essential.

Compound NameStructural FeaturesBiological Activity
1-(Pyridin-4-yl)ethanonePyridine ringAnticancer properties
N-(3-chloropyridin-4-yl)-N'-phenylpiperidine-4-carboxamidePiperidine coreEnzyme inhibition
1-[4-(5-methoxy-pyrazolo[3,4-b]pyridin-4-yl)pyridin-3-yl]phenolPyrazole functionalityNeuroprotective effects

This table highlights how variations in substituents can lead to distinct biological activities, underscoring the importance of structure-activity relationships (SAR) in drug design.

Q & A

Basic Synthesis and Characterization

Q1.1 What are the standard synthetic routes for preparing 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine? Answer : The synthesis involves multi-step reactions, typically starting with the preparation of piperidine and pyridine intermediates. For example:

  • Intermediate formation : Reacting 3-chloropyridine derivatives with piperidine-substituted alcohols under basic conditions (e.g., NaOH in dichloromethane) to form ether linkages .
  • Coupling reactions : Using carbonylating agents (e.g., phosgene derivatives) to introduce the piperidine-1-carbonyl group .
  • Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified via HPLC .

Q1.2 What analytical techniques are critical for confirming the compound’s structure and purity? Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • HPLC : To assess purity (>95%) and detect impurities .

Advanced Reaction Optimization

Q2.1 How can reaction conditions be optimized to improve yield and selectivity? Answer : Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like acylations .
  • Catalysts : Use of p-toluenesulfonic acid or Pd-based catalysts to accelerate coupling reactions .
  • pH modulation : Maintaining alkaline conditions (pH 8–9) stabilizes intermediates during etherification .

Q2.2 How are contradictions in spectroscopic data resolved during structural elucidation? Answer :

  • 2D NMR (e.g., COSY, HSQC): Resolves overlapping signals in complex spectra .
  • X-ray crystallography : Provides definitive confirmation of stereochemistry and crystal packing (e.g., applied in spirocyclic analogs) .
  • Comparative analysis : Cross-referencing with databases (e.g., PubChem) to validate spectral fingerprints .

Biological Activity and Structure-Activity Relationships (SAR)

Q3.1 What are the potential biological targets for this compound? Answer : Pyridine-piperidine hybrids are explored for:

  • Antimicrobial activity : Targeting bacterial enzymes like dihydrofolate reductase .
  • Anticancer potential : Inhibiting kinases (e.g., EGFR) or tubulin polymerization .
  • Neuroactive properties : Modulating GABA receptors or monoamine transporters .

Q3.2 How can structure-activity relationships (SAR) be systematically investigated? Answer :

  • Molecular modeling : Docking studies to predict binding affinities with target proteins (e.g., using AutoDock Vina) .
  • Bioisosteric replacement : Swapping substituents (e.g., -F to -Cl) to assess impact on potency .
  • Comparative bioassays : Testing analogs (e.g., 5-chloro vs. 5-fluoro derivatives) in cell-based assays .

Stability and Solubility Profiling

Q4.1 What methodologies are used to determine solubility and stability profiles? Answer :

  • Solubility : Shake-flask method with UV-Vis quantification in buffers (pH 1–7.4) .
  • Stability : Forced degradation studies under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions .
  • HPLC-MS monitoring : Detects degradation products (e.g., hydrolysis of the carbonyl group) .

Q4.2 How can stability issues in aqueous solutions be mitigated? Answer :

  • Lyophilization : Improves shelf-life of labile compounds .
  • Co-solvents : Use of PEG-400 or cyclodextrins to enhance aqueous solubility .
  • pH adjustment : Buffering at neutral pH (6.8–7.4) reduces hydrolysis .

Impurity Analysis and Control

Q5.1 What are the critical impurities generated during synthesis? Answer : Common impurities include:

  • Unreacted intermediates : Residual 3-chloropyridin-4-ol or piperidine derivatives .
  • Oxidation byproducts : Formation of N-oxides under aerobic conditions .
  • Dimerization : Cross-coupled products from radical intermediates .

Q5.2 How are impurity formation mechanisms analyzed? Answer :

  • Reaction monitoring : In-situ FTIR or LC-MS to track intermediate formation .
  • Kinetic studies : Varying reactant stoichiometry to identify rate-limiting steps .
  • Computational modeling : DFT calculations to predict side reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.